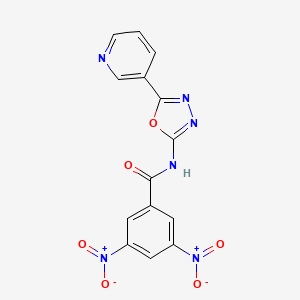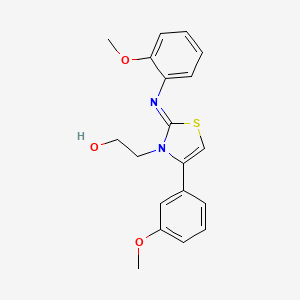
(Z)-2-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazole derivatives often involves the condensation of thiazolone with various aldehydes in the presence of ethanol and a catalyst such as piperidine, leading to heterocyclic compounds with high yields (Abdel-Wahab et al., 2023). This method demonstrates the flexibility of synthesizing thiazole derivatives under reflux conditions.
Molecular Structure Analysis
Molecular structure investigations of thiazolidinone derivatives have been conducted using X-ray diffraction, revealing a distorted octahedral coordination involving the O and N atoms (Dilović et al., 2005). Such studies highlight the complex geometric arrangements possible within this class of compounds.
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives can include cyclocondensation with α-ketocarboxylic acid derivatives, showcasing their reactivity and potential for forming a variety of structural motifs (Liu et al., 1992). These reactions expand the functional versatility of thiazole-based compounds.
Physical Properties Analysis
The physical properties of thiazolidinone derivatives are deeply influenced by their molecular structure, as seen in the determination of crystal structures and the analysis of intermolecular hydrogen bonds. These properties are crucial for understanding the behavior of these compounds under various conditions (Boulakoud et al., 2015).
Chemical Properties Analysis
The chemical properties of thiazole and imino derivatives are characterized by their reactivity towards different types of chemical reactions, including cyclocondensation and alkylation. These reactions are indicative of the compound's ability to interact and bond with various chemical groups, leading to a wide range of possible derivatives with varied biological and chemical activity (El-Sawah et al., 2020).
Aplicaciones Científicas De Investigación
Green Synthesis of Functionalized Thiazol-2(3H)-imine
Research by Shahvelayati et al. (2017) described an efficient synthesis of a closely related compound, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, via a three-component tandem reaction in an ionic liquid. This method highlights the use of green solvents for the synthesis of thiazole derivatives, emphasizing the environmental benefits and efficiency of such approaches in chemical synthesis (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Antihypertensive and Cardiotropic Drugs
Drapak et al. (2019) investigated the potential of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines as antihypertensive and cardiotropic drugs. The study focused on the synthesis of these compounds and their pharmacological effects on the cardiovascular system, indicating their potential in developing new therapeutic agents (Drapak et al., 2019).
Catalytic Applications
Ghorbanloo and Alamooti (2017) explored the catalytic applications of a molybdenum(VI) complex with a thiazole-hydrazone ligand. Their work demonstrated the catalyst's efficiency in the oxidation of primary alcohols and hydrocarbons, showing the potential of thiazole derivatives in catalysis and their reusability, which is crucial for industrial applications (Ghorbanloo & Alamooti, 2017).
Antimicrobial Activity
A study by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole derived Schiff base ligands showed moderate activity against certain bacteria and fungi. This research indicates the potential of thiazole derivatives in antimicrobial applications, contributing to the search for new antimicrobial agents (Vinusha et al., 2015).
Propiedades
IUPAC Name |
2-[4-(3-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-15-7-5-6-14(12-15)17-13-25-19(21(17)10-11-22)20-16-8-3-4-9-18(16)24-2/h3-9,12-13,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXKSTCPFXXIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)
![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)

![6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
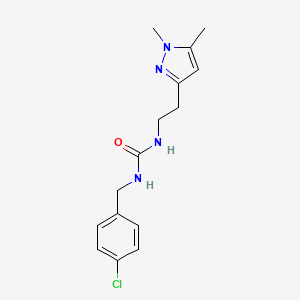
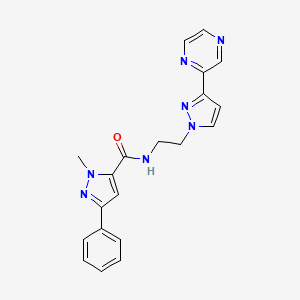
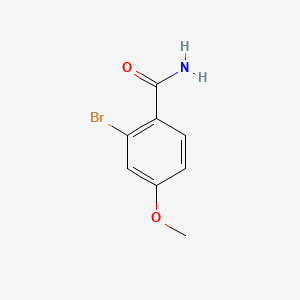
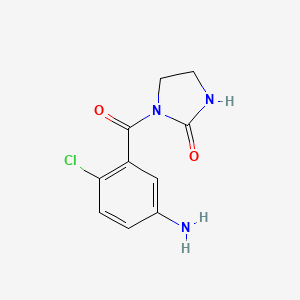
![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)

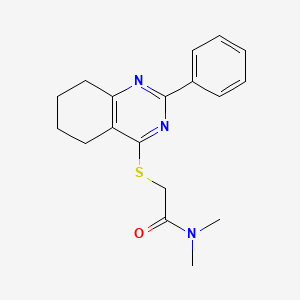
![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2498791.png)
